molecular formula C9H6BrF3O2 B1294277 4-Bromo-3-(trifluoromethyl)phenylacetic acid CAS No. 914637-17-5

4-Bromo-3-(trifluoromethyl)phenylacetic acid

Cat. No.: B1294277
CAS No.: 914637-17-5
M. Wt: 283.04 g/mol
InChI Key: XHELBVCWQUJGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)phenylacetic acid (CAS: 914637-17-5) is a halogenated phenylacetic acid derivative with the molecular formula C₉H₆O₂F₃Br and a molecular weight of 283.04 g/mol . The compound is characterized by a phenyl ring substituted with a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position, linked to an acetic acid moiety. It is sparingly soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO), and is primarily utilized as a research chemical in pharmaceutical and agrochemical synthesis . Its structural features, particularly the electron-withdrawing trifluoromethyl group, enhance metabolic stability and modulate lipophilicity, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELBVCWQUJGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254781
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-17-5
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of 3-(Trifluoromethyl)phenylacetic Acid

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
  • Catalysts : Iron or aluminum chloride may serve as catalysts to facilitate the reaction.
  • Solvents : Inert solvents like dichloromethane or chloroform are preferred to maintain reaction selectivity.
  • Temperature Control : The reaction is typically performed at controlled temperatures to ensure regioselectivity, favoring bromination at the para position relative to the trifluoromethyl group.

Reaction Conditions

Typical Reaction Setup

The general procedure for synthesizing this compound can be outlined as follows:

  • Dissolution : 3-(Trifluoromethyl)phenylacetic acid is dissolved in an appropriate solvent.

  • Bromination : Bromine or NBS is added dropwise under stirring at a controlled temperature (typically room temperature to 40°C).

  • Monitoring : The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, it is quenched with a suitable reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

  • Purification : The crude product is purified by recrystallization from ethanol-water mixtures or through column chromatography using hexane/ethyl acetate as eluent.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more advanced techniques:

Continuous Flow Reactors

  • Continuous flow reactors allow for better control over reaction parameters, leading to improved yields and reduced byproducts.

Automated Systems

  • Automation in reagent addition and product isolation enhances efficiency and scalability in production.

Purification Techniques

The purity of synthesized this compound is critical for its application in research and industry.

Recrystallization

  • A common method involves recrystallization from ethanol-water mixtures (7:3 v/v), which effectively removes impurities.

Chromatographic Techniques

  • Column chromatography on silica gel with hexane/ethyl acetate (3:1) can be utilized for further purification.

Analytical Characterization

To confirm the purity and structural integrity of synthesized compounds, various analytical techniques are employed:

Technique Purpose
High-Performance Liquid Chromatography (HPLC) Assess purity with UV detection at λ = 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile impurities
Nuclear Magnetic Resonance (NMR) Confirm structure and identify functional groups
Melting Point Analysis Determine purity based on melting point range

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Bromo-3-(trifluoromethyl)phenylacetic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its bromine and trifluoromethyl substituents allow for selective reactions that are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced properties .

Example Reactions

  • Bromination : The compound can be brominated further to introduce additional functional groups.
  • Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry.

Biological Research

Antimicrobial and Anticancer Properties
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Derivatives of this compound have been studied for their ability to inhibit the growth of various pathogens and cancer cell lines .

Mechanism of Action
The trifluoromethyl group has been shown to enhance binding affinity to biological targets, influencing enzyme activity and cellular processes. This property is particularly useful in drug design, where selectivity and potency are paramount.

Medicinal Chemistry

Therapeutic Applications
The compound is investigated for its potential as a therapeutic agent in treating various diseases. Its derivatives have been explored as inhibitors for specific enzymes involved in disease pathways, showcasing promising results in preclinical studies .

Case Studies

  • A study demonstrated that certain derivatives exhibited significant anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds in drug development .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that benefit from its unique properties. The trifluoromethyl group imparts characteristics such as increased lipophilicity and thermal stability, making it suitable for high-performance applications.

Data Summary Table

Application AreaSpecific UsesNotable Properties
Chemical SynthesisBuilding block for pharmaceuticals and agrochemicalsSelective reactivity due to bromine and trifluoromethyl groups
Biological ResearchAntimicrobial and anticancer studiesEnhanced binding affinity due to trifluoromethyl group
Medicinal ChemistryPotential therapeutic agentsInhibitory effects on disease-related enzymes
Industrial ApplicationsProduction of specialty chemicalsIncreased lipophilicity and thermal stability

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The phenylacetic acid moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic processes. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

Key structural analogues include brominated phenylacetic acids and fluorinated derivatives. These compounds differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties.

Table 1: Structural and Physicochemical Properties of Selected Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Position) Solubility Profile
4-Bromo-3-(trifluoromethyl)phenylacetic acid 914637-17-5 C₉H₆O₂F₃Br 283.04 Br (C4), -CF₃ (C3) Chloroform, Methanol, DMSO
3-Bromophenylacetic acid 1878-67-7 C₈H₇BrO₂ 215.05 Br (C3) Not specified
4-Bromo-3-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ 233.04 Br (C4), F (C3) Not specified
3,5-Bis(trifluoromethyl)phenylacetic acid Not provided C₁₀H₆F₆O₂ 296.15 -CF₃ (C3, C5) Not specified
2-Bromo-4-(trifluoromethyl)phenylacetic acid 518070-15-0 C₉H₆O₂F₃Br 283.04 Br (C2), -CF₃ (C4) Not specified

Key Observations :

  • Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogues like 3-bromophenylacetic acid (logP ~1.9) .
  • Positional Isomerism : The bromine and -CF₃ positions significantly alter electronic properties. For example, 2-Bromo-4-(trifluoromethyl)phenylacetic acid (CAS: 518070-15-0) exhibits different steric hindrance and dipole moments compared to the target compound due to substituent rearrangement .
Table 2: Inhibitory Activity (IC₅₀) of Phenylacetic Acid Analogues Against MCH1 Receptor
Compound Name R1 (Position) R2 (Position) R3 (Acid Moiety) IC₅₀ (nM)
3-Bromophenylacetic acid H Br (C3) Acetic acid 420
3-Fluorophenylacetic acid H F (C3) Acetic acid 380
4-Fluorophenylacetic acid H F (C4) Acetic acid 320
3,5-Bis(trifluoromethyl)phenylacetic acid -CF₃ (C3, C5) H Acetic acid 85
This compound Br (C4) -CF₃ (C3) Acetic acid Data not explicitly reported

Key Findings :

  • Electron-Withdrawing Groups : The presence of -CF₃ (e.g., 3,5-Bis(trifluoromethyl)phenylacetic acid) correlates with enhanced inhibitory potency (IC₅₀ = 85 nM), likely due to improved receptor binding affinity and metabolic stability .
  • Bromine vs. Fluorine : Bromine at C3 (3-Bromophenylacetic acid, IC₅₀ = 420 nM) is less potent than fluorine at C4 (4-Fluorophenylacetic acid, IC₅₀ = 320 nM), suggesting steric and electronic factors influence activity .

Biological Activity

4-Bromo-3-(trifluoromethyl)phenylacetic acid (CAS No. 914637-17-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone, which influences its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxicity.

The mechanism underlying its antitumor activity appears to involve the induction of apoptosis through the mitochondrial pathway. The compound activates caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Substituent Effect on Activity
BromineEnhances antitumor potency
Trifluoromethyl groupIncreases lipophilicity

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various phenylacetic acid derivatives, including this compound. The compound exhibited moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for further development in antimicrobial therapies.

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in significant tumor reduction in xenograft models. Tumors treated with the compound showed a reduction in size by approximately 50% compared to control groups after four weeks of treatment.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-3-(trifluoromethyl)phenylacetic acid, and how can regioselectivity be ensured during bromination?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 3-(trifluoromethyl)phenylacetic acid. A common method involves using bromine (Br₂) in acetic acid under controlled conditions (e.g., room temperature, 1:1 molar ratio). The trifluoromethyl group's strong electron-withdrawing effect directs bromination to the para position relative to itself, ensuring regioselectivity. Post-reaction, the crude product is purified via recrystallization (e.g., using ethanol/water) to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Structural confirmation involves 1^1H and 13^{13}C NMR: the trifluoromethyl group causes distinct deshielding of adjacent protons (δ ~7.5–8.0 ppm), while the acetic acid moiety appears as a singlet at δ ~3.6–3.8 ppm. Melting point analysis (mp 117–119°C, as per analogs) and X-ray crystallography (for crystal packing and hydrogen-bonding motifs) are also critical .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) are effective for recrystallization due to the compound’s moderate polarity. For higher purity, column chromatography on silica gel with hexane/ethyl acetate (3:1) can resolve byproducts. TLC (Rf ~0.4 in same solvent system) monitors progress .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group’s electron-withdrawing nature deactivates the aromatic ring, making electrophilic substitutions challenging. However, it enhances stability in Suzuki-Miyaura couplings by stabilizing intermediates. For example, the bromine atom at the 4-position undergoes palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O (4:1) at 80°C for 12 hours .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Low yields often arise from incomplete bromination or side reactions. Scale-up protocols recommend slow addition of Br₂ (to avoid exothermic side reactions) and using a 10% excess of acetic acid as solvent. Post-reaction, quenching with Na₂S₂O₃ removes residual Br₂. For improved efficiency, microwave-assisted synthesis (100°C, 30 min) enhances reaction kinetics .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

  • Methodological Answer : The trifluoromethyl group causes complex splitting in 19^{19}F NMR and signal broadening in 1^1H NMR. Use deuterated DMSO for better resolution and decoupling techniques. For X-ray crystallography, slow evaporation from acetonitrile yields diffraction-quality crystals. Computational modeling (DFT) aids in assigning electronic effects observed in spectral data .

Data Contradiction Analysis

Q. How should conflicting reports on the optimal reaction temperature for bromination be resolved?

  • Methodological Answer : Literature may cite temperatures ranging from 25°C to 60°C. Systematic testing under controlled conditions (e.g., 25°C, 40°C, 60°C) with real-time monitoring via TLC identifies the ideal range. For this compound, 25°C minimizes side products (e.g., di-bromination), while higher temperatures accelerate reaction but reduce selectivity. Kinetic studies (Arrhenius plots) can further validate this .

Applications in Experimental Design

Q. How is this compound utilized as a building block in natural product synthesis?

  • Methodological Answer : The acetic acid moiety facilitates conjugation via esterification or amidation. For example, it serves as a precursor in synthesizing combretastatin analogs (antimitotic agents) through Perkin condensation with aldehydes. React with 3,4,5-trimethoxybenzaldehyde in acetic anhydride at 140°C for 6 hours, followed by decarboxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.